2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide
Description
The compound 2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide (hereafter referred to as the target compound) is a benzamide derivative featuring a 3-methyl-substituted benzoyl group, a trichloroethylamine backbone, and a carbamothioyl-linked 2-chloro-5-(trifluoromethyl)phenyl moiety.
Properties
Molecular Formula |
C18H14Cl4F3N3OS |
|---|---|
Molecular Weight |
519.2 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C18H14Cl4F3N3OS/c1-9-4-2-3-5-11(9)14(29)27-15(17(20,21)22)28-16(30)26-13-8-10(18(23,24)25)6-7-12(13)19/h2-8,15H,1H3,(H,27,29)(H2,26,28,30) |
InChI Key |
WYMQSWQTSCZYTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2,2,2-trichloro-1-(2-aminoethyl)benzamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to modify the halogenated aromatic ring.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to dehalogenated aromatic compounds.
Scientific Research Applications
2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The compound’s thiourea group can form strong interactions with metal ions or enzyme active sites, potentially inhibiting their function. Additionally, the halogenated aromatic ring can engage in hydrophobic interactions with biological membranes, affecting cell permeability and function .
Comparison with Similar Compounds
Substituent-Driven Functional Differences
Key Observations :
Physicochemical Properties
- Lipophilicity: The trifluoromethyl and trichloroethyl groups increase logP compared to non-halogenated analogs, improving membrane permeability .
- Thermal Stability : Halogenation enhances thermal resistance, as seen in chlorinated benzamides like propachlor () .
Spectral Characterization
The target compound’s structure can be confirmed via:
- ¹H/¹³C NMR : Peaks for methyl (δ ~2.3 ppm), trichloroethyl (δ ~4.5–5.5 ppm), and aromatic protons (δ ~7.0–8.0 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹), and thiourea N-H (~3300 cm⁻¹) .
- X-ray Crystallography : Confirms cis configuration of the carbamothioyl group (analogous to ) .
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